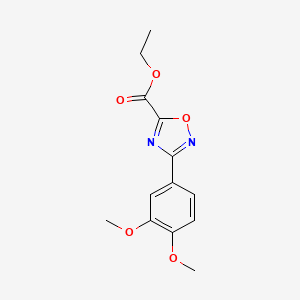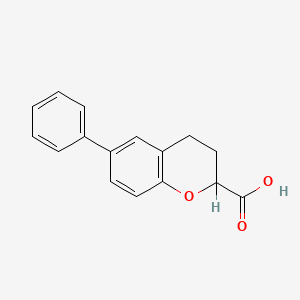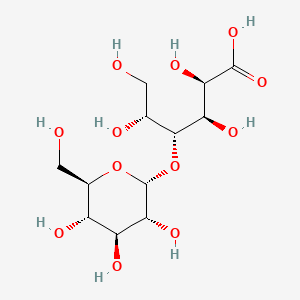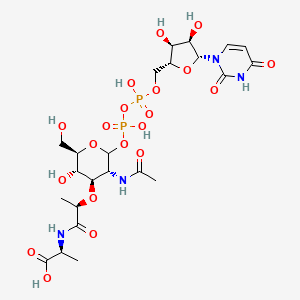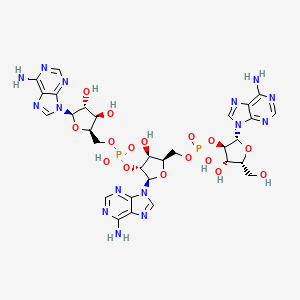![molecular formula C15H16N4O3 B1225038 1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225038.png)
1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Scientific Research Applications
Molecular Structure and Bonding Characteristics
Research has delved into the structural analysis and intermolecular interactions of related compounds. For instance, studies on 5-(1-Hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives highlight the absence of direction-specific intermolecular interactions in some cases, while others exhibit complex hydrogen bonding patterns leading to chain or framework structures. These findings are crucial for understanding the molecular behavior and potential reactivity of such compounds (da Silva et al., 2005).
Catalytic Activities and Material Science
Several studies have focused on the catalytic activities of compounds with diazinane trione cores. For example, pyrimidine-2,4,6-trione copper(II) complexes have been synthesized and characterized, showing moderate activity in the peroxidative oxidation of cyclohexane under mild conditions. This research points towards potential industrial applications in catalysis and material science, providing insights into designing more efficient catalysts for organic transformations (Fırıncı, 2019).
Synthesis of Novel Compounds and Drug Development
The synthesis of novel compounds based on the pyrimidine-2,4,6-trione structure has been a significant area of interest. Research into the creation of new heterocyclic derivatives, incorporating elements like coumarin-2-one, has been explored, showcasing the versatility of these chemical backbones in generating diverse molecular architectures. These synthetic endeavors not only expand the chemical space of these compounds but also pave the way for potential applications in drug development and pharmacology (Int, 2019).
properties
Product Name |
1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione |
|---|---|
Molecular Formula |
C15H16N4O3 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
6-hydroxy-5-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16N4O3/c1-3-7-19-14(21)12(13(20)18-15(19)22)10(2)17-9-11-5-4-6-16-8-11/h3-6,8,21H,1,7,9H2,2H3,(H,18,20,22) |
InChI Key |
JHDJTZJEZZTEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CN=CC=C1)C2=C(N(C(=O)NC2=O)CC=C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-8-methyl-N-[4-(4-morpholinyl)phenyl]-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1224955.png)
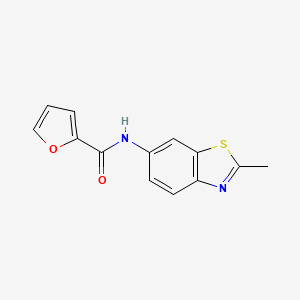
![N-(1,3-benzothiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B1224957.png)
![3-methoxy-N-[[(2-oxo-1-benzopyran-6-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1224959.png)
![1-[2-[(4-Chloro-1-naphthalenyl)oxy]ethyl]imidazole](/img/structure/B1224960.png)
![1-(4-bromophenyl)-2-[3-[(4-chloroanilino)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-4-ium-1-yl]ethanone](/img/structure/B1224968.png)
![N-[1-[1-[2-[4-(diethylamino)anilino]-2-oxoethyl]-2-benzimidazolyl]ethyl]-4-methylbenzamide](/img/structure/B1224969.png)
![N-[2-methyl-5-(1-piperidinylsulfonyl)phenyl]-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B1224970.png)
![2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide](/img/structure/B1224971.png)
